(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
Overview
Description
®-3-Amino-3-(3-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features an amino group (-NH2) and a hydroxyphenyl group (-C6H4OH) attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(3-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 3-hydroxybenzaldehyde and glycine. The reaction typically proceeds through a series of steps including condensation, reduction, and hydrolysis.
Condensation: 3-Hydroxybenzaldehyde reacts with glycine in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Hydrolysis: The final step involves hydrolysis of the amine to produce ®-3-Amino-3-(3-hydroxyphenyl)propanoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods using engineered enzymes may be explored for more sustainable production.
Chemical Reactions Analysis
Types of Reactions: ®-3-Amino-3-(3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
®-3-Amino-3-(3-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(3-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets. The amino and hydroxyphenyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of enzymes, leading to changes in biochemical pathways.
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways.
Receptors: It may interact with cell surface receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
3-Hydroxyphenylpropanoic acid: Lacks the amino group, making it less versatile in biochemical applications.
3-Aminophenylpropanoic acid: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
Uniqueness: ®-3-Amino-3-(3-hydroxyphenyl)propanoic acid is unique due to the presence of both amino and hydroxyphenyl groups, which confer a combination of reactivity and binding potential. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(3R)-3-amino-3-(3-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHNEKBZZXSUNO-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353321 | |
Record name | (3r)-3-amino-3-(3-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
780749-95-3 | |
Record name | (3r)-3-amino-3-(3-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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